Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate
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Overview
Description
Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and two oxopropylamino groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate typically involves a multi-step process. One common method starts with the chlorination of methyl benzoate to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzoates .
Scientific Research Applications
Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This can lead to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobenzoate: Similar in structure but lacks the oxopropylamino groups.
Methyl 3-aminobenzoate: Contains an amino group instead of the oxopropylamino groups.
Methyl 4-(2-oxopropyl)benzoate: Similar but has only one oxopropyl group .
Uniqueness
Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate is unique due to the presence of two oxopropylamino groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
61544-93-2 |
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Molecular Formula |
C14H17ClN2O4 |
Molecular Weight |
312.75 g/mol |
IUPAC Name |
methyl 4-chloro-3,5-bis(2-oxopropylamino)benzoate |
InChI |
InChI=1S/C14H17ClN2O4/c1-8(18)6-16-11-4-10(14(20)21-3)5-12(13(11)15)17-7-9(2)19/h4-5,16-17H,6-7H2,1-3H3 |
InChI Key |
NIABNAXWYYKRCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC1=CC(=CC(=C1Cl)NCC(=O)C)C(=O)OC |
Origin of Product |
United States |
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